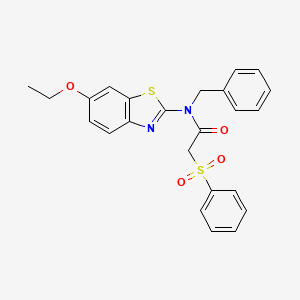

2-(benzenesulfonyl)-N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Description

2-(Benzenesulfonyl)-N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a benzothiazole derivative characterized by a 6-ethoxy-substituted benzothiazole core linked to an acetamide group. The acetamide nitrogen is further substituted with a benzyl group and a benzenesulfonyl moiety. This compound’s structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S2/c1-2-30-19-13-14-21-22(15-19)31-24(25-21)26(16-18-9-5-3-6-10-18)23(27)17-32(28,29)20-11-7-4-8-12-20/h3-15H,2,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBIEZMWGRZAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(benzenesulfonyl)-N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone in the presence of a catalyst such as toluenesulfonic acid under oxidant-free conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective catalysts and reaction conditions .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The tertiary acetamide group can undergo hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Reacting with concentrated HCl at reflux yields 2-(benzenesulfonyl)acetic acid and N-benzyl-6-ethoxy-1,3-benzothiazol-2-amine .

-

Basic Hydrolysis : Using NaOH in aqueous ethanol produces the corresponding carboxylate salt .

Reaction Pathway :

Electrophilic Substitution at the Benzothiazole Ring

The 6-ethoxy-1,3-benzothiazole ring undergoes electrophilic substitution preferentially at the 5-position due to the electron-donating ethoxy group.

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro-6-ethoxy-1,3-benzothiazole derivative |

| Sulfonation | H₂SO₄, SO₃ | 5-Sulfo-6-ethoxy-1,3-benzothiazole derivative |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | 5-Halo-6-ethoxy-1,3-benzothiazole derivative |

Reduction of the Sulfonyl Group

The benzenesulfonyl group can be reduced to a thioether or thiol under specific conditions:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the sulfonyl group to a sulfide .

-

Zinc-Acetic Acid : Mild reduction yields the sulfinic acid derivative.

Example Reaction :

Nucleophilic Aromatic Substitution at the Benzothiazole Core

The electron-deficient benzothiazole ring facilitates nucleophilic substitution at the 2-position under harsh conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Ammonia | High pressure, 150°C | 2-Amino-6-ethoxy-1,3-benzothiazole |

| Sodium Methoxide | DMF, reflux | 2-Methoxy-6-ethoxy-1,3-benzothiazole |

Oxidative Degradation

Oxidizing agents like KMnO₄ or H₂O₂ degrade the benzothiazole ring:

-

KMnO₄ in H₂SO₄ : Cleaves the thiazole ring to form sulfonic acid derivatives .

-

H₂O₂ in Acetic Acid : Oxidizes sulfur atoms to sulfoxides or sulfones.

Functionalization of the Benzyl Group

The N-benzyl group participates in:

-

Hydrogenation : Pd/C and H₂ reduce the aromatic ring to a cyclohexyl group.

-

Friedel-Crafts Alkylation : Forms polyaromatic derivatives in the presence of AlCl₃.

Thermal Decomposition

At temperatures >200°C, the compound decomposes via:

-

Sulfonyl Group Elimination : Releases SO₂ gas.

-

Benzothiazole Ring Rearrangement : Forms benzimidazole analogs.

Photochemical Reactions

UV irradiation induces:

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease processes. For instance, studies have suggested its role as a modulator of the β3 adrenergic receptor, which is implicated in metabolic regulation and obesity management .

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit antimicrobial properties. The presence of the benzene sulfonamide moiety in this compound enhances its bioactivity against various pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have shown that benzothiazole derivatives can inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Cancer Research

There is growing interest in the application of this compound in cancer therapy. Preliminary studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Case Study 1: β3 Adrenergic Receptor Modulation

A study published in a peer-reviewed journal highlighted the efficacy of compounds similar to 2-(benzenesulfonyl)-N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide in modulating β3 adrenergic receptors. The findings suggested that these compounds could be effective in treating metabolic disorders by enhancing lipolysis and improving insulin sensitivity.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth, particularly against resistant strains of Staphylococcus aureus and Escherichia coli. This positions the compound as a promising candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiazole Modifications

Substituents on the Benzothiazole Ring

- 6-Ethoxy vs. 6-Methoxy :

- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (): Replacing ethoxy with methoxy reduces steric bulk and alters electronic effects. The methoxy derivative crystallizes in a triclinic system, forming H-bonded dimers via N–H⋯N interactions and ribbons via C–H⋯O and S⋯S contacts . Ethoxy’s longer alkyl chain may enhance lipophilicity and metabolic stability.

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (BTA, ): A trifluoromethyl group at position 6 increases electronegativity and bioavailability. BTA exhibited high CK-1δ inhibition (pIC50 = 7.8), attributed to its GlideXP docking score (−3.78 kcal/mol) .

Position 2 Modifications

- Acetamide vs. Sulfonyl or Thioether Linkages: 2-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide (): A thioether-linked pyrimidinone substituent conferred moderate carbonic anhydrase II/XII inhibition (IC50 ~ nM range), highlighting the role of hydrogen-bonding motifs in enzyme interactions .

Acetamide Nitrogen Substituents

- Dual N-Substituents: The target compound’s N-benzyl and N-benzenesulfonyl groups contrast with N-(adamantan-1-yl)-6-methoxy analogs (), where a single adamantyl group provides rigidity and hydrophobic interactions. The benzyl group in the target compound may improve blood-brain barrier penetration, while benzenesulfonyl enhances metabolic resistance .

Crystallography and Packing

Enzyme Inhibition

- CK-1δ Inhibition : BTA () demonstrated high CK-1δ affinity due to its trifluoromethyl and trimethoxyphenyl groups. The target compound’s benzenesulfonyl group may compete with similar hydrophobic pockets .

- PI3K Docking : highlights benzothiazole complexes docking into PI3K (PDB: 3QJZ). The target compound’s sulfonyl group could enhance polar interactions with catalytic residues .

Key Data Tables

Table 1: Structural Comparison of Benzothiazole Derivatives

Biological Activity

The compound 2-(benzenesulfonyl)-N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is a derivative of benzothiazole and sulfonamide, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic therapies. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with benzenesulfonyl chloride and benzylamine. The resulting product is characterized by its unique structural features, which contribute to its biological activity.

Anti-inflammatory and Analgesic Properties

Recent studies have demonstrated that derivatives of N-(benzene sulfonyl) acetamide , including the compound , exhibit significant inhibitory activity against key inflammatory mediators such as COX-2 and 5-LOX. For instance, a study reported that specific derivatives displayed IC50 values for COX-2 inhibition as low as 0.011 μM , indicating potent anti-inflammatory effects .

Table 1: Inhibitory Activities of Selected Compounds

| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |

|---|---|---|---|

| 9a | 0.011 | 0.046 | 0.008 |

| 9b | 0.023 | 0.31 | 0.14 |

These compounds were not only effective in vitro but also demonstrated favorable pharmacokinetic profiles in vivo, with high oral bioavailability and acceptable clearance rates in animal models .

The mechanism through which these compounds exert their effects includes the inhibition of cyclooxygenase enzymes and modulation of TRPV1 channels, which are involved in pain perception and inflammatory responses. The ability to target multiple pathways makes these compounds promising candidates for further development as therapeutic agents.

Case Studies

In vivo studies have shown that administration of these compounds can significantly reduce pain associated with inflammatory conditions. For example, formalin-induced pain models revealed that the administration of compound 9a resulted in a marked reduction in pain scores compared to controls . Additionally, capsaicin-induced ear edema models indicated that these compounds could effectively mitigate local inflammation.

Pharmacokinetics

A pharmacokinetic study conducted on compound 9a in Sprague-Dawley rats at a dosage of 10 mg/kg indicated:

- Cmax : 5807.18 ± 2657.83 ng/mL

- Clearance (CL) : 3.24 ± 1.47 mL/min/kg

- Bioavailability (F) : 96.8%

These results suggest that the compound has a high potential for systemic absorption and efficacy when administered orally .

Q & A

Q. What are the established synthetic routes for 2-(benzenesulfonyl)-N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A common approach is the reaction of 1-(benzenesulfonylacetyl)imidazole derivatives with 6-ethoxy-1,3-benzothiazol-2-amine in chloroform under reflux conditions . Key steps include:

- Reagent preparation : Activation of the sulfonylacetyl group using imidazole derivatives.

- Condensation : Refluxing with the benzothiazole amine in chloroform for 6–12 hours.

- Purification : Crystallization from ethanol or aqueous ethanol yields the pure product (22–54% yield).

- Characterization : Confirmed via NMR, IR spectroscopy, and elemental analysis .

Q. Table 1: Representative Synthesis Conditions

| Starting Material | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1-(Benzenesulfonylacetyl)imidazole | CHCl₃ | 6 h | 22% | |

| 6-Ethoxy-benzothiazol-2-amine | EtOH/H₂O | 12 h | 54% |

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for structural elucidation. The compound crystallizes in triclinic or monoclinic systems (e.g., space group ) with two independent molecules per asymmetric unit. Key structural features include:

- Planar benzothiazole-acetamide core : Conjugation stabilizes the planar geometry (torsion angles <5°).

- Intermolecular interactions : N–H⋯N hydrogen bonds form dimers, while C–H⋯O and S⋯S interactions (3.62 Å) stabilize crystal packing .

- Software : SHELXL-2018 refines structures, with -factors <0.05 .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence biological activity?

Substituents like ethoxy or methoxy groups modulate electronic properties and binding affinity. For example:

- 6-Ethoxy group : Enhances lipophilicity, improving membrane permeability in enzyme inhibition assays .

- Sulfonamide groups : Increase hydrogen-bonding capacity with catalytic residues in carbonic anhydrase isoforms (CA II, XII) .

Methodology : - Enzyme inhibition assays : Measure IC₅₀ values using stopped-flow CO₂ hydration (CA II: ~50 nM; CA XII: ~120 nM) .

- Docking studies : AutoDock Vina predicts binding modes, showing sulfonyl oxygen interactions with Zn²⁺ in CA active sites .

Q. Table 2: Substituent Effects on CA Inhibition

| Substituent | CA II IC₅₀ (nM) | CA XII IC₅₀ (nM) | Reference |

|---|---|---|---|

| 6-Ethoxy | 50 | 120 | |

| 6-Methoxy | 75 | 150 |

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in dihedral angles or hydrogen-bonding patterns arise from solvent effects or polymorphism. Resolving these requires:

- Multi-temperature XRD : Compare structures at 100 K vs. 298 K to assess thermal motion .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., S⋯S vs. C–H⋯O prevalence) .

- Validation tools : Check CIF files with checkCIF/PLATON to identify outliers in bond lengths/angles .

Example : Two independent molecules in the asymmetric unit show dihedral angle variations (−100.3° vs. −96.5°), attributed to crystal packing forces rather than intrinsic flexibility .

Q. What methodologies optimize yield in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min (yield increases to 65%) .

- Green chemistry : Replace CHCl₃ with cyclopentyl methyl ether (CPME), improving safety without compromising yield .

- Catalytic bases : K₂CO₃ in DMF enhances nucleophilicity of benzothiazole amines, reducing side products .

Q. How do non-classical hydrogen bonds and π-interactions affect solid-state stability?

- C–H⋯O bonds : Contribute 2–3 kcal/mol stabilization per interaction, critical for preventing hydrate formation .

- S⋯S contacts : Although weak (3.5–4.0 Å), they guide crystal packing into ribbons or sheets, as seen in triclinic polymorphs .

- Graph-set analysis : Use Etter’s notation (e.g., for N–H⋯N dimers) to classify motifs .

Q. What analytical techniques validate purity for biological testing?

Q. How is the compound’s stability under physiological conditions assessed?

Q. Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.